molecular formula C23H22N4O2 B12449532 2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B12449532
M. Wt: 386.4 g/mol
InChI Key: JWOGZDADQVZJIF-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with a unique structure that combines naphthalene and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of naphthalen-1-ylamine with an appropriate acyl hydrazide, followed by cyclization and further functionalization to introduce the indole moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of naphthalene and indole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)imino-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H22N4O2/c1-2-14-27-20-13-6-5-11-18(20)22(23(27)29)26-25-21(28)15-24-19-12-7-9-16-8-3-4-10-17(16)19/h3-13,24,29H,2,14-15H2,1H3

InChI Key

JWOGZDADQVZJIF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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